molecular formula C13H22O2 B122793 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one CAS No. 147120-45-4

3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one

Cat. No. B122793
M. Wt: 210.31 g/mol
InChI Key: NZYNNZZTNABFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one is a cyclic ketone compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, perfumes, and flavors. This compound is also known as ethyl 2-(3-methylbutyl)-3-ethoxycyclohex-2-en-1-one and has the molecular formula C15H26O2.

Mechanism Of Action

The mechanism of action of 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound also activates various signaling pathways, including the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.

Biochemical And Physiological Effects

Studies have shown that 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one exhibits several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to exhibit antiproliferative effects on cancer cells and improve insulin sensitivity in diabetic patients.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one in lab experiments is its ability to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the research on 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one, including its potential applications in the development of novel therapeutics for various diseases. Further studies are needed to investigate the molecular mechanisms underlying the antioxidant and anti-inflammatory properties of this compound and its potential side effects. Additionally, studies are needed to optimize the synthesis method of this compound to reduce its cost and increase its availability.

Synthesis Methods

The synthesis of 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one can be achieved through several methods, including the Claisen-Schmidt condensation reaction, Friedel-Crafts acylation, and Michael addition. However, the most common method involves the condensation reaction between 3-methylbutanone and ethyl acetoacetate in the presence of a base catalyst such as potassium hydroxide.

Scientific Research Applications

3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one has been extensively studied for its potential applications in the pharmaceutical industry. Studies have shown that this compound exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

147120-45-4

Product Name

3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

3-ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H22O2/c1-4-15-12-8-7-11(13(14)9-12)6-5-10(2)3/h9-11H,4-8H2,1-3H3

InChI Key

NZYNNZZTNABFCU-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)C(CC1)CCC(C)C

Canonical SMILES

CCOC1=CC(=O)C(CC1)CCC(C)C

synonyms

2-Cyclohexen-1-one,3-ethoxy-6-(3-methylbutyl)-(9CI)

Origin of Product

United States

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